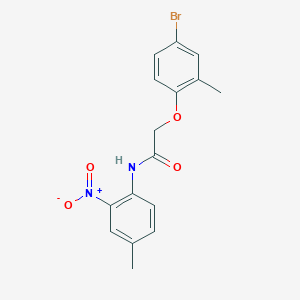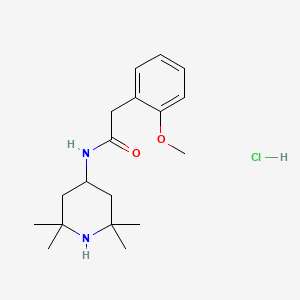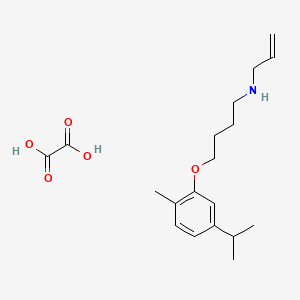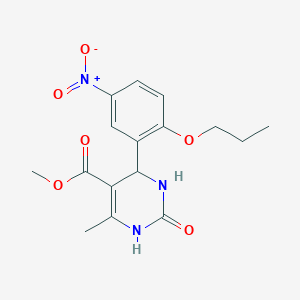![molecular formula C19H29NO6 B4004453 4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4004453.png)
4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine;oxalic acid
Overview
Description
4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine;oxalic acid is a complex organic compound that combines a morpholine ring with a tert-butyl-substituted phenoxyethyl group and oxalic acid
Scientific Research Applications
4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine typically involves the reaction of 4-tert-butyl-2-methylphenol with ethylene oxide to form 4-tert-butyl-2-methylphenoxyethanol. This intermediate is then reacted with morpholine under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while reduction results in alcohols. Substitution reactions can lead to the formation of various substituted phenoxy derivatives .
Mechanism of Action
The mechanism of action of 4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine involves its interaction with specific molecular targets. The phenoxyethyl group can interact with enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-2-methylphenol: Shares the tert-butyl-substituted phenol structure but lacks the morpholine and oxalic acid components.
4-(Aminomethyl)-2-methylphenol: Contains an aminomethyl group instead of the morpholine ring.
2-tert-Butyl-4-methylphenol: Similar phenolic structure but different substitution pattern.
Uniqueness
4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine is unique due to its combination of a morpholine ring and a tert-butyl-substituted phenoxyethyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-[2-(4-tert-butyl-2-methylphenoxy)ethyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-14-13-15(17(2,3)4)5-6-16(14)20-12-9-18-7-10-19-11-8-18;3-1(4)2(5)6/h5-6,13H,7-12H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHPAHHZOZXYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCN2CCOCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,5-Dimethylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4004373.png)
![3-methoxy-N-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]propan-1-amine;oxalic acid](/img/structure/B4004375.png)


![1-benzyl-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4004390.png)
![1-[4-(2-Tert-butyl-4-methylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4004408.png)

![2-methoxyethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4004427.png)

![1-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B4004456.png)
amine oxalate](/img/structure/B4004464.png)

![N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4004487.png)
